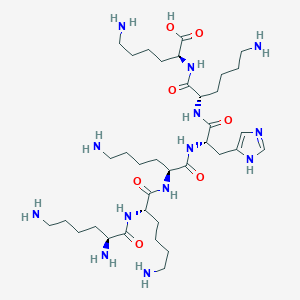
(1Z)-(4-Bromophenyl)-N'-tert-butylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanimidamide group with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and an appropriate catalyst under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired ethanimidamide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(1Z)-(4-Chlorophenyl)-N’-tert-butylethanimidamide: Similar structure with a chlorine atom instead of bromine.
(1Z)-(4-Fluorophenyl)-N’-tert-butylethanimidamide: Similar structure with a fluorine atom instead of bromine.
(1Z)-(4-Methylphenyl)-N’-tert-butylethanimidamide: Similar structure with a methyl group instead of bromine.
Uniqueness: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity or altering its chemical properties.
Propiedades
Número CAS |
860621-37-0 |
|---|---|
Fórmula molecular |
C12H17BrN2 |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-N'-tert-butylethanimidamide |
InChI |
InChI=1S/C12H17BrN2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H2,14,15) |
Clave InChI |
LMLQKFLKDPKCHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(CC1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)


methanone](/img/structure/B14191499.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
